2-(4-Fluorophenoxy)ethanol

Description

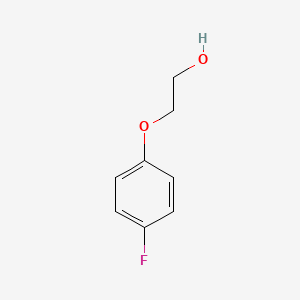

2-(4-Fluorophenoxy)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO₂ and a molecular weight of 156.15 g/mol. Its structure consists of an ethanol backbone linked to a 4-fluorophenoxy group (HOCH₂CH₂-O-C₆H₄-F). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine substituent, which can enhance stability and modulate biological activity.

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJLZIVJYUVYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341604 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-66-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 4-Fluorophenol with Ethylene Oxide or Halohydrins

One common approach involves the reaction of 4-fluorophenol with ethylene oxide or halohydrins under basic conditions to form 2-(4-fluorophenoxy)ethanol.

Reaction Conditions: Typically, 4-fluorophenol is dissolved in a suitable solvent (e.g., methanol or aqueous methanol), and a base such as potassium hydroxide or sodium hydroxide is added. Ethylene oxide or a halohydrin (e.g., 2-chloro-1-(4-fluorophenyl)ethanol) is then introduced slowly at controlled temperatures (50–60°C) under stirring and inert atmosphere (nitrogen) to promote nucleophilic ring-opening or substitution.

Mechanism: The phenolate ion generated from 4-fluorophenol attacks the electrophilic carbon of ethylene oxide or halohydrin, leading to the formation of the ether bond and yielding this compound.

Example Data: In a patent example, 4-phenoxyphenol (analogous to 4-fluorophenol) was reacted with propylene oxide in the presence of potassium hydroxide in 30% methanol at 50–55°C for 2–8 hours, followed by additional propylene oxide addition and aging to obtain the corresponding propanol derivatives. This method can be adapted for 4-fluorophenol and ethylene oxide to yield this compound.

Reduction of 4-Fluorophenylacetic Acid or Esters

Another method involves the reduction of 4-fluorophenylacetic acid or its esters to the corresponding alcohol.

Reaction Conditions: Catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride or borane reagents) of 4-fluorophenylacetic acid derivatives under controlled temperature and pressure.

Outcome: The carboxylic acid or ester group is reduced to the primary alcohol, yielding 2-(4-fluorophenyl)ethanol, which can be further converted to this compound by etherification if needed.

Research Findings: This method is widely used for synthesizing 2-(4-fluorophenyl)ethanol, a close analog, and can be adapted for the fluorophenoxy derivative by subsequent ether formation.

Enzymatic Resolution and Kinetic Resolution of Chiral Intermediates

For enantiomerically enriched this compound, enzymatic methods are employed.

Method: Immobilized lipase enzymes catalyze the kinetic resolution of racemic chlorohydrins or halohydrins to yield enantiomerically enriched alcohols.

Conditions: Reactions are performed in organic solvents (e.g., hexane) at moderate temperatures (~32°C) with agitation for extended periods (up to 120 hours).

Results: High enantiomeric excess (up to 99% ee) and good yields (82%) have been reported for similar fluorophenyl alcohols.

Sulfonyl Fluoride Intermediate Route

A more recent synthetic approach involves the preparation of (E)-2-(4-fluorophenoxy)prop-1-ene-1-sulfonyl fluoride intermediates, which undergo nucleophilic substitution with amines or thiols to yield functionalized derivatives.

Procedure: Phenol is reacted with 2-chloroprop-2-ene-1-sulfonyl fluoride in the presence of a base (DIPEA) at 35°C, followed by purification via column chromatography. Subsequent reactions with nucleophiles under mild conditions yield the target compounds.

Relevance: While this method is more specialized, it demonstrates the versatility of 4-fluorophenoxy intermediates in synthetic organic chemistry and can be adapted for the preparation of this compound derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Fluorophenol + Ethylene oxide | KOH or NaOH, MeOH/H2O, 50–60°C, 2–8 h | Moderate to high (70–90%) | Requires careful control of temperature and base |

| Reduction of 4-fluorophenylacetic acid | 4-Fluorophenylacetic acid or esters | Catalytic hydrogenation or LAH reduction, ambient to reflux | High (80–95%) | Produces 2-(4-fluorophenyl)ethanol, precursor to target |

| Enzymatic kinetic resolution | Racemic chlorohydrins | Immobilized lipase, hexane, 32°C, 120 h | High ee (up to 99%), 82% yield | For chiral purity, longer reaction times |

| Sulfonyl fluoride intermediate | 4-Fluorophenol + sulfonyl fluoride | DIPEA, DCM, 35°C, 10 min + nucleophile addition | High purity after chromatography | Specialized route for functionalized derivatives |

Detailed Research Findings and Notes

The nucleophilic substitution method is the most straightforward and industrially scalable, with reaction times ranging from 2 to 8 hours and temperatures maintained between 50 and 60°C to optimize yield and minimize side products.

Reduction methods require careful handling of reducing agents and are typically used when the fluorophenyl ethanol is needed as a precursor for further functionalization.

Enzymatic methods provide a route to enantiomerically pure products, which is critical for pharmaceutical applications. Immobilized lipases from Pseudomonas fluorescens have shown excellent selectivity and reusability.

The sulfonyl fluoride intermediate method, while less common for bulk synthesis, offers a modular approach to synthesize diverse derivatives of this compound, useful in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-fluorophenoxy)acetaldehyde or 2-(4-fluorophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound to 2-(4-fluorophenoxy)ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products

Oxidation: 2-(4-Fluorophenoxy)acetaldehyde, 2-(4-Fluorophenoxy)acetic acid

Reduction: 2-(4-Fluorophenoxy)ethane

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-Fluorophenoxy)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-(4-Fluorophenoxy)ethanol with structurally related phenoxyethanol derivatives, highlighting differences in substituents, molecular weight, and key properties:

Key Observations:

- Fluorine vs.

- Bulkier Groups: Compounds like 2-(4-Benzylphenoxy)ethanol exhibit higher molecular weights and lipophilicity, making them suitable for non-polar applications (e.g., surfactants) .

- Ethoxy-Fluorine Synergy: 2-(4-Ethoxy-3-fluorophenyl)ethanol combines fluorine’s electronic effects with ethoxy’s steric bulk, enhancing solubility and reactivity in synthetic pathways .

Reactivity Trends:

- Electrophilic Substitution: The 4-fluorophenoxy group directs electrophilic attacks to the ortho and para positions, enabling functionalization for drug candidates .

- Hydrogen Bonding: The hydroxyl group in ethanol derivatives facilitates hydrogen bonding, influencing solubility and crystallinity .

Biological Activity

2-(4-Fluorophenoxy)ethanol is an organic compound characterized by its unique structure, which includes a fluorinated phenoxy group. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . The presence of the fluorine atom significantly influences its chemical reactivity and biological activity. The compound can be synthesized through various methods involving common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Pharmacological Effects

Research indicates that this compound may interact with specific enzymes or receptors in biological systems, leading to various pharmacological effects. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Antioxidant Properties : Its ability to scavenge free radicals indicates potential use as an antioxidant agent.

The biological activity of this compound is thought to stem from its ability to form hydrogen bonds and engage in halogen bonding interactions with target proteins. These interactions can enhance or inhibit enzyme activities, affecting various biochemical pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, it was found that fluorinated phenoxy compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity due to the lipophilic nature of the fluorinated moiety.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| 2-(4-Bromophenoxy)ethanol | Lower activity compared to fluorinated analogs |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited moderate cytotoxic effects. The IC50 values varied depending on the cell line, suggesting selective toxicity that could be harnessed for therapeutic applications.

Q & A

Q. What are the common laboratory synthesis routes for 2-(4-Fluorophenoxy)ethanol?

- Methodological Answer : A representative synthesis involves multi-step reactions, including: (i) Protection of intermediates using Boc anhydride in dichloromethane. (ii) Swern oxidation to form ketones using oxalyl chloride and dimethyl sulfoxide at -78°C. (iii) Cyclization under Bucherer–Bergs conditions with ammonium carbonate and sodium cyanide. (iv) Alkylation with fluorophenoxy derivatives under reflux. These steps are detailed in Scheme 1 of anticonvulsant derivative syntheses .

Q. How is the structure of this compound verified post-synthesis?

- Methodological Answer :

- NMR/IR Spectroscopy : Confirms functional groups (e.g., fluorophenoxy, ethanol moieties).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Utilizes SHELX or WinGX suites for precise molecular geometry determination .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats).

- Avoid inhalation/skin contact; work in fume hoods.

- Dispose of waste via certified hazardous waste services to mitigate environmental release.

Refer to safety data sheets for compound-specific guidelines .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Substituting the phenyl ring with electron-withdrawing groups (e.g., -CN) reduces anticonvulsant activity, while lipophilic groups (e.g., -CH₃) enhance efficacy. Para-fluorine optimizes bioavailability.

- In Vivo Testing : Maximal electroshock (MES) models in mice assess seizure suppression. Neurotoxicity is evaluated via rotorod tests at 100 mg/kg doses .

Q. What computational strategies predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic properties and stability (e.g., Gaussian software).

- Molecular Docking : Screens binding affinities to targets like GABA receptors (AutoDock/Vina).

- QSPR Models : Correlate structural descriptors (LogP, polar surface area) with solubility .

Q. How can biocatalytic synthesis improve the sustainability of this compound production?

- Methodological Answer :

- Enzyme Screening : Lipases (e.g., Candida antarctica) in non-aqueous media enhance regioselectivity.

- Solvent Optimization : Ionic liquids or supercritical CO₂ reduce toxicity.

- Immobilization : Silica- or chitosan-supported enzymes improve reusability and yield .

Q. What in vitro and in vivo models assess the environmental impact of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.